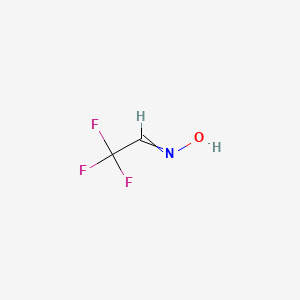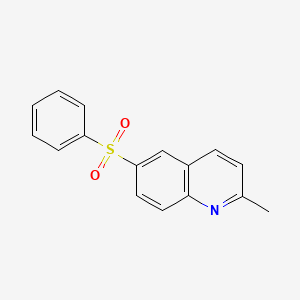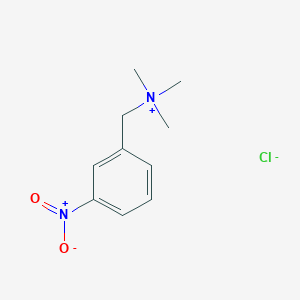
Trimethyl(M-nitrobenzyl)ammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl(M-nitrobenzyl)ammonium chloride is a quaternary ammonium compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a trimethylammonium group attached to a benzyl ring substituted with a nitro group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(M-nitrobenzyl)ammonium chloride typically involves the quaternization of M-nitrobenzyl chloride with trimethylamine. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by the addition of a non-solvent like diethyl ether.
Industrial Production Methods
On an industrial scale, the production of this compound involves continuous flow reactors to ensure efficient mixing and heat transfer. The reactants are fed into the reactor at controlled rates, and the reaction is maintained at an optimal temperature to maximize yield. The product is then purified through crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl(M-nitrobenzyl)ammonium chloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzyl chloride moiety can undergo nucleophilic substitution reactions with nucleophiles such as hydroxide ions, leading to the formation of benzyl alcohol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products
Reduction: M-aminobenzyl trimethylammonium chloride.
Substitution: Benzyl alcohol derivatives.
Aplicaciones Científicas De Investigación
Trimethyl(M-nitrobenzyl)ammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane dynamics due to its ability to interact with lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of Trimethyl(M-nitrobenzyl)ammonium chloride involves its interaction with negatively charged molecules due to its quaternary ammonium group. This interaction can disrupt cell membranes, leading to cell lysis. In drug delivery systems, it facilitates the transport of therapeutic agents across cell membranes by forming complexes with the drugs.
Comparación Con Compuestos Similares
Similar Compounds
Cetyl Trimethyl Ammonium Bromide (CTAB): Another quaternary ammonium compound used as a surfactant and antimicrobial agent.
Benzalkonium Chloride: Widely used as a disinfectant and preservative.
Uniqueness
Trimethyl(M-nitrobenzyl)ammonium chloride is unique due to the presence of the nitro group, which imparts specific chemical reactivity and potential biological activity. This makes it distinct from other quaternary ammonium compounds that lack such functional groups.
Propiedades
Número CAS |
5411-74-5 |
|---|---|
Fórmula molecular |
C10H15ClN2O2 |
Peso molecular |
230.69 g/mol |
Nombre IUPAC |
trimethyl-[(3-nitrophenyl)methyl]azanium;chloride |
InChI |
InChI=1S/C10H15N2O2.ClH/c1-12(2,3)8-9-5-4-6-10(7-9)11(13)14;/h4-7H,8H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
PUGVGJFXSXRJQA-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)CC1=CC(=CC=C1)[N+](=O)[O-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


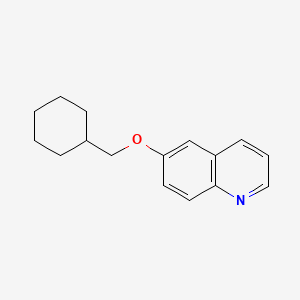

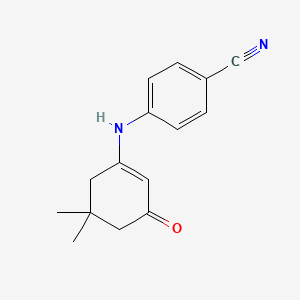

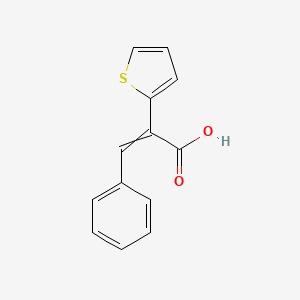
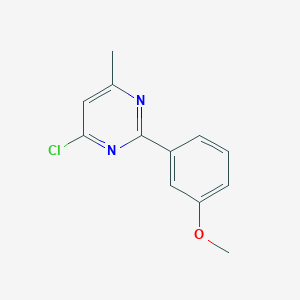
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B14124615.png)
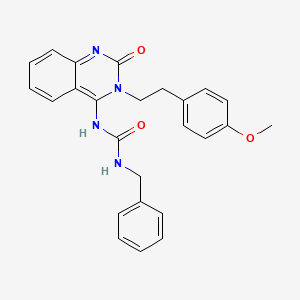
![(2E)-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl][2-(2,4-dimethylphenyl)hydrazinylidene]ethanenitrile](/img/structure/B14124633.png)
![N-(3-acetylphenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14124639.png)
